2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine
Overview
Description
2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine is a chemical compound with the molecular formula C8H10N4 and a molecular weight of 162.19 g/mol It is known for its unique structure, which includes a benzotriazole moiety linked to an ethanamine group
Mechanism of Action
Target of Action
It has been found to show significant antimicrobial activity . In the active site region of oxidoreductase 1XDQ protein, Glu 48, Tyr47, Phe46, Gly205 can play an important role showing antibacterial activity .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It’s known that the compound has significant interactions with nek2, exhibiting −105 kcal mol −1 binding energy . This suggests that it may affect pathways involving NEK2, a protein kinase involved in cell cycle regulation.
Pharmacokinetics
It’s known that the compound has a predicted boiling point of 3200±440 °C and a predicted density of 133±01 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
Result of Action
It’s known that the compound shows significant antimicrobial activity . It has also been found to act as a p-type semiconductor in organic field-effect transistors .
Action Environment
The action, efficacy, and stability of 2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine can be influenced by various environmental factors. For instance, it’s known that the compound forms robust thermally stable gels in a range of solvents down to 0.1 wt% . This suggests that the compound’s action may be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oxidoreductase enzymes, enhancing their antibacterial and antifungal activities . The nature of these interactions involves binding to the active sites of the enzymes, thereby modulating their activity. Additionally, this compound has been found to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the target. For instance, it has been shown to inhibit the activity of certain oxidoreductase enzymes by binding to their active sites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert gas conditions but can degrade over time when exposed to air or light . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance enzyme activity and improve metabolic function . At high doses, it can exhibit toxic or adverse effects, such as liver and kidney damage . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels . Additionally, this compound can influence the production of reactive oxygen species, which are important signaling molecules in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, involving proteins such as P-glycoprotein . Once inside the cell, this compound can bind to various intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be found in the nucleus, where it can modulate gene expression by interacting with nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine typically involves the reaction of benzotriazole with ethylene diamine under controlled conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethanamine group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halides, electrophiles; reactions may require catalysts or specific conditions such as elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of corrosion inhibitors, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- 2-(2H-Benzotriazol-2-yl)ethylamine
- 2-(2-Benzotriazolyl)ethanamine
- 2H-Benzotriazole-2-ethanamine
Comparison: Compared to these similar compounds, 2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(benzotriazol-2-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-5-6-12-10-7-3-1-2-4-8(7)11-12/h1-4H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INACWHUYXXAULT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440647 | |
Record name | 2-(2H-Benzotriazol-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69980-83-2 | |
Record name | 2-(2H-Benzotriazol-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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